Isoferulic Acid

Description

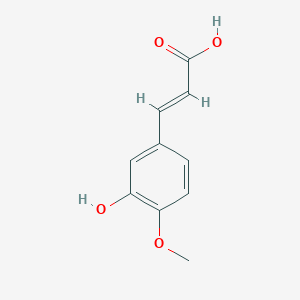

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURCVMIEKCOAJU-HWKANZROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901314847 |

Source

|

| Record name | trans-Isoferulic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Isoferulic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

409.00 to 411.00 °C. @ 760.00 mm Hg |

Source

|

| Record name | Isoferulic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25522-33-2, 537-73-5 |

Source

|

| Record name | trans-Isoferulic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25522-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoferulic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-3'-Hydroxy-4'-methoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025522332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoferulic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07109 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoferulic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-Isoferulic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-4-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOFERULIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XSQ2K2G7MC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoferulic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

228 - 233 °C |

Source

|

| Record name | Isoferulic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the physicochemical properties of isoferulic acid?

An In-depth Technical Guide to the Physicochemical Properties of Isoferulic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is fundamental to its application and development. This guide provides a detailed overview of the core physicochemical characteristics of isoferulic acid, a phenolic compound of interest for its potential therapeutic effects.

Overview of Isoferulic Acid

Isoferulic acid, or 3-hydroxy-4-methoxycinnamic acid, is a structural isomer of ferulic acid and a derivative of cinnamic acid. It is found in various plant sources and is recognized for its antioxidant and anti-inflammatory properties. Its chemical structure, characterized by a hydroxyl and a methoxy (B1213986) group on the phenyl ring, dictates its chemical behavior and biological activity.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of isoferulic acid for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 228 - 232 °C |

| Boiling Point | 373.2±22.0 °C at 760 mmHg (Predicted) |

| pKa | 4.4 (Predicted for the most acidic group, the carboxylic acid) |

| Solubility | Soluble in ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO). Sparingly soluble in water. |

| LogP (Octanol-Water) | 1.55 (Predicted) |

| UV-Vis Absorbance (λmax) | ~322 nm in methanol |

Experimental Protocols

The determination of the physicochemical properties listed above involves standard analytical methodologies. Below are detailed protocols for key experiments.

Determination of Melting Point

-

Principle: The melting point is determined by heating a small sample of the crystalline solid and observing the temperature range over which it transitions to a liquid.

-

Apparatus: Capillary tube melting point apparatus.

-

Procedure:

-

A small, dry sample of isoferulic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting point range.

-

Determination of Solubility

-

Principle: The equilibrium solubility is determined by adding an excess amount of the solute to a known volume of the solvent, allowing it to reach equilibrium, and then measuring the concentration of the dissolved solute.

-

Apparatus: Shaking incubator, centrifuge, UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system.

-

Procedure:

-

An excess amount of isoferulic acid is added to a known volume of the desired solvent (e.g., water, ethanol) in a sealed vial.

-

The mixture is agitated in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered or centrifuged to remove undissolved solid.

-

The concentration of isoferulic acid in the clear supernatant is quantified using a suitable analytical method, such as UV-Vis spectrophotometry at its λmax or by creating a calibration curve with HPLC.

-

Determination of UV-Vis Absorbance Maximum (λmax)

-

Principle: The wavelength at which a substance has its strongest photon absorption is its λmax. This is determined by scanning a dilute solution of the substance across a range of UV and visible wavelengths.

-

Apparatus: UV-Vis spectrophotometer.

-

Procedure:

-

A dilute solution of isoferulic acid is prepared in a suitable solvent (e.g., methanol).

-

The spectrophotometer is blanked using the same solvent.

-

The absorbance of the isoferulic acid solution is measured over a wavelength range (e.g., 200-400 nm).

-

The wavelength corresponding to the peak absorbance is recorded as the λmax.

-

Visualization of Key Physicochemical Relationships

The interplay between the structural features and the physicochemical properties of isoferulic acid is crucial for understanding its behavior in various systems. The following diagram illustrates these logical relationships.

Caption: Logical relationships between the chemical structure of isoferulic acid and its key physicochemical properties.

The Occurrence and Analysis of Isoferulic Acid in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoferulic acid, a phenolic compound with notable biological activities, is a secondary metabolite found in a variety of plant species. As an isomer of the more abundant ferulic acid, it has garnered increasing interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources and occurrence of isoferulic acid in plants. It details the biosynthetic origins of this compound through the phenylpropanoid pathway and presents established experimental protocols for its extraction, isolation, and quantification. Furthermore, this guide elucidates a key signaling pathway modulated by isoferulic acid, offering insights for researchers and professionals in drug development. All quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

Natural Sources and Occurrence of Isoferulic Acid

Isoferulic acid is distributed throughout the plant kingdom, although often in lower concentrations than its isomer, ferulic acid. Its presence has been confirmed in various medicinal herbs, food sources, and other plants. Quantitative analyses have revealed significant concentrations in specific plant tissues, highlighting them as valuable natural sources for this compound.

Quantitative Occurrence in Plant Species

The concentration of isoferulic acid can vary significantly between plant species and even different tissues within the same plant. The following table summarizes the reported quantitative data for isoferulic acid in several plant sources.

| Plant Species | Plant Part | Concentration of Isoferulic Acid | Reference(s) |

| Actaea erythrocarpa | Above-ground parts | 1.49 mg/g of dry extract | [1] |

| Cimicifuga heracleifolia, Cimicifuga dahurica, or Cimicifuga foetida | Rhizome Extract | 6.52 mg/g | [2][3] |

| Vinegar | - | 0.04 mg/100 ml | [4] |

Other Documented Plant Sources

In addition to the quantified sources, isoferulic acid has been identified in a range of other plants, although quantitative data is not always available. These include:

-

Actaea cimicifuga

-

Bromelia pinguin

-

Cimicifuga racemosa (Black Cohosh)[5]

-

Convolvulus arvensis

-

Lobelia chinensis[6]

-

Lycopus europaeus

-

Populus szechuanica[7]

-

Salvia miltiorrhiza[7]

Biosynthesis of Isoferulic Acid in Plants

Isoferulic acid, like other phenylpropanoids, is synthesized in plants through the shikimate and phenylpropanoid pathways. The biosynthesis begins with the aromatic amino acid L-phenylalanine.

The Phenylpropanoid Pathway

The core biosynthetic route involves a series of enzymatic reactions that convert L-phenylalanine into various hydroxycinnamic acids. The key steps leading to the precursors of isoferulic acid are:

-

Deamination: Phenylalanine ammonia-lyase (PAL) catalyzes the removal of an amino group from L-phenylalanine to produce cinnamic acid.

-

Hydroxylation: Cinnamate 4-hydroxylase (C4H) introduces a hydroxyl group at the 4-position of the phenyl ring of cinnamic acid, yielding p-coumaric acid.

-

Further Hydroxylation: p-Coumarate 3-hydroxylase (C3H) adds a second hydroxyl group at the 3-position, resulting in caffeic acid.

Formation of Isoferulic Acid

The final step in the biosynthesis of isoferulic acid is the methylation of the hydroxyl group at the 4-position of caffeic acid. This reaction is catalyzed by a specific S-adenosyl-L-methionine-dependent O-methyltransferase (OMT), often referred to as caffeic acid O-methyltransferase (COMT). The regioselectivity of this enzyme determines whether ferulic acid (methylation at the 3-hydroxyl group) or isoferulic acid (methylation at the 4-hydroxyl group) is produced.

Biosynthesis of Isoferulic Acid via the Phenylpropanoid Pathway.

Experimental Protocols

The accurate analysis of isoferulic acid in plant matrices requires robust and validated experimental protocols for extraction and quantification.

Extraction of Isoferulic Acid from Plant Material

The choice of extraction method depends on the nature of the plant material and the form of isoferulic acid (free or bound).

-

Sample Preparation: Air-dry the plant material and grind it into a fine powder.

-

Extraction: Macerate the powdered plant material in a solvent such as 70% ethanol (B145695) or methanol (B129727). The ratio of plant material to solvent is typically 1:10 (w/v).

-

Sonication/Maceration: Subject the mixture to ultrasonication for approximately 30-60 minutes or allow it to macerate for 24-48 hours at room temperature with occasional shaking.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude extract.

-

Sample Preparation: Prepare the plant material as described in section 3.1.1.

-

Hydrolysis: Suspend the powdered material in a 2M NaOH solution and stir at room temperature for 4-24 hours under a nitrogen atmosphere to prevent oxidation.

-

Acidification: Acidify the mixture to a pH of 2-3 with concentrated HCl.

-

Liquid-Liquid Extraction: Extract the acidified solution three times with an equal volume of a solvent like ethyl acetate.

-

Drying and Concentration: Pool the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent to dryness.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable method for the quantification of isoferulic acid.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is often employed. A common mobile phase consists of two solvents:

-

Solvent A: Water with 0.1% formic acid or acetic acid.

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.

-

A typical gradient might be: 0-5 min, 5% B; 5-20 min, 5-20% B; 20-60 min, 20-40% B.

-

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Detection: UV detection at approximately 320 nm.

-

Injection Volume: 10 - 20 µL.

-

Standard Solution: Prepare a stock solution of isoferulic acid standard in methanol. Create a series of dilutions to generate a calibration curve.

-

Sample Solution: Dissolve the dried plant extract in the mobile phase or methanol, filter through a 0.22 µm syringe filter, and inject into the HPLC system.

The concentration of isoferulic acid in the sample is determined by comparing the peak area of the analyte with the calibration curve generated from the standard solutions.

General workflow for the extraction and HPLC analysis of isoferulic acid.

Modulation of Signaling Pathways

Isoferulic acid, like its isomer ferulic acid, has been shown to modulate various cellular signaling pathways, contributing to its biological activities. A key target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is activated by various stimuli, including inflammatory cytokines and pathogens. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Isoferulic acid has been suggested to inhibit this pathway, thereby exerting anti-inflammatory effects.

Inhibition of the NF-κB signaling pathway by isoferulic acid.

Conclusion

Isoferulic acid represents a promising natural compound with a range of biological activities. This guide has provided a detailed overview of its natural sources, biosynthesis, and analytical methodologies. The elucidation of its mechanism of action, particularly its inhibitory effect on the NF-κB pathway, opens avenues for its potential application in the development of novel therapeutic agents. Further research is warranted to explore a wider range of plant sources and to fully characterize the therapeutic potential of isoferulic acid.

References

- 1. Progress in the Study of Chemical Constituents of Actaea cimicifuga and Actaea erythrocarpa and Their Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Showing all foods in which the polyphenol Isoferulic acid is found - Phenol-Explorer [phenol-explorer.eu]

- 5. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoferulic acid - Wikipedia [en.wikipedia.org]

- 7. Isoferulic Acid | C10H10O4 | CID 736186 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biosynthesis of Isoferulic Acid: A Technical Guide for Researchers

Abstract

Isoferulic acid, a phenolic compound with significant therapeutic potential, is a key secondary metabolite in various plant species. Understanding its biosynthesis is crucial for metabolic engineering and drug development. This technical guide provides an in-depth exploration of the biosynthetic pathway of isoferulic acid within plant metabolism. While the synthesis of its isomer, ferulic acid, is well-documented as a central component of the phenylpropanoid pathway, the precise enzymatic steps leading to isoferulic acid are still an area of active investigation. This document synthesizes current knowledge, presents relevant quantitative data, details experimental protocols for key enzymatic assays, and provides visual representations of the involved metabolic pathways.

Introduction

Isoferulic acid (3-hydroxy-4-methoxycinnamic acid) is a hydroxycinnamic acid and a structural isomer of the more abundant ferulic acid (4-hydroxy-3-methoxycinnamic acid)[1][2][3]. It is found in various plants, including those from the genus Cimicifuga[4]. Like other phenylpropanoids, isoferulic acid exhibits a range of biological activities, including antioxidant and antidiabetic properties, making it a compound of interest for pharmaceutical and nutraceutical applications[2][4]. The biosynthesis of phenylpropanoids is a complex network of enzymatic reactions that converts the amino acid L-phenylalanine into a variety of essential compounds, including lignin (B12514952), flavonoids, and hydroxycinnamic acids[3][5][6][7]. This guide focuses on the specific pathways culminating in the synthesis of isoferulic acid.

The Phenylpropanoid Pathway: The Core Machinery

The biosynthesis of isoferulic acid is intrinsically linked to the general phenylpropanoid pathway. This pathway commences with the deamination of L-phenylalanine and proceeds through a series of hydroxylation, methylation, and ligation reactions. While the direct pathway to isoferulic acid is not definitively established, the synthesis of its precursor, caffeic acid, is well-understood.

The General Phenylpropanoid Pathway to Caffeic Acid

The initial steps of the phenylpropanoid pathway leading to the synthesis of caffeic acid, a key precursor for both ferulic and potentially isoferulic acid, are as follows:

-

L-Phenylalanine to Cinnamic Acid: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid[3][8][9].

-

Cinnamic Acid to p-Coumaric Acid: Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid at the C4 position to produce p-coumaric acid[3][8].

-

p-Coumaric Acid to p-Coumaroyl-CoA: The activated thioester, p-coumaroyl-CoA, is formed from p-coumaric acid by the action of 4-Coumarate:CoA Ligase (4CL) [5][8][10].

-

p-Coumaroyl-CoA to Caffeoyl-CoA or Caffeic Acid: The introduction of a second hydroxyl group at the C3 position of the aromatic ring is a critical branching point. This hydroxylation can occur via two main routes:

-

p-Coumaroyl shikimate/quinate to Caffeoyl shikimate/quinate: Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT) transfers the p-coumaroyl group to shikimate or quinate. Subsequently, p-Coumaroyl shikimate 3'-hydroxylase (C3'H) , another cytochrome P450 enzyme, hydroxylates the bound p-coumaroyl moiety to yield caffeoyl shikimate/quinate[3].

-

Direct hydroxylation of p-coumaric acid: In some organisms, 4-coumarate 3-hydroxylase (C3H) can directly hydroxylate p-coumaric acid to produce caffeic acid[4][11].

-

From caffeoyl-CoA or caffeoyl shikimate, caffeic acid can be released.

The Biosynthesis of Ferulic Acid: A Well-Established Pathway

The synthesis of ferulic acid from caffeic acid is a well-characterized step in the phenylpropanoid pathway. This reaction is catalyzed by Caffeic Acid O-Methyltransferase (COMT) , which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 4-hydroxyl group of caffeic acid[11][12][13]. This methylation is a key step in lignin biosynthesis and the production of other ferulic acid-derived compounds[11][12].

Alternatively, ferulic acid can be synthesized from caffeoyl-CoA via the action of Caffeoyl-CoA O-Methyltransferase (CCoAOMT) to produce feruloyl-CoA, which can then be converted to ferulic acid[3][8].

References

- 1. Isoferulic acid - Wikipedia [en.wikipedia.org]

- 2. Ferulic Acid From Plant Biomass: A Phytochemical With Promising Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Re-engineering Plant Phenylpropanoid Metabolism With the Aid of Synthetic Biosensors [frontiersin.org]

- 6. frontiersin.org [frontiersin.org]

- 7. Frontiers | Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues [frontiersin.org]

- 8. Cool Temperature Enhances Growth, Ferulic Acid and Flavonoid Biosynthesis While Inhibiting Polysaccharide Biosynthesis in Angelica sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Improving key enzyme activity in phenylpropanoid pathway with a designed biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of a caffeic acid 3-O-methyltransferase from wheat and its function in lignin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Downregulation of Caffeic Acid 3-O-Methyltransferase and Caffeoyl CoA 3-O-Methyltransferase in Transgenic Alfalfa: Impacts on Lignin Structure and Implications for the Biosynthesis of G and S Lignin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Caffeic acid O-methyltransferase from Ligusticum chuanxiong alleviates drought stress, and improves lignin and melatonin biosynthesis [frontiersin.org]

The Isomeric Nuances of Cinnamic Acid Derivatives: A Technical Guide to Isoferulic Acid vs. Ferulic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferulic acid and isoferulic acid, two closely related hydroxycinnamic acids, are garnering significant attention in the pharmaceutical and nutraceutical industries for their potent antioxidant and anti-inflammatory properties. While often discussed interchangeably, their subtle difference in chemical structure—arising from positional isomerism—leads to distinct physicochemical properties and biological activities. This technical guide provides an in-depth exploration of the chemical structures, isomeric relationship, comparative physicochemical properties, and analytical separation of ferulic acid and isoferulic acid. Furthermore, it delves into their differential effects on key inflammatory signaling pathways, offering a comprehensive resource for researchers and drug development professionals seeking to harness the therapeutic potential of these phenolic compounds.

Chemical Structure and Isomerism

Ferulic acid and isoferulic acid are constitutional isomers with the same molecular formula (C₁₀H₁₀O₄) and molecular weight (194.18 g/mol ). Their structural difference lies in the substitution pattern of the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the phenyl ring of the cinnamic acid backbone.

-

Ferulic Acid: Chemically known as 4-hydroxy-3-methoxycinnamic acid, the hydroxyl group is at the C4 position and the methoxy group is at the C3 position.

-

Isoferulic Acid: Conversely, isoferulic acid is 3-hydroxy-4-methoxycinnamic acid, with the hydroxyl group at the C3 position and the methoxy group at the C4 position.[1]

This positional isomerism significantly influences the electronic environment of the aromatic ring and the phenolic hydroxyl group, which is a key determinant of their antioxidant capacity and interaction with biological targets.

In addition to constitutional isomerism, both ferulic acid and isoferulic acid exhibit cis-trans (or E/Z) geometric isomerism due to the presence of a carbon-carbon double bond in the acrylic acid side chain. The trans (E) isomer is generally the more stable and predominantly occurring form in nature. The cis (Z) isomer can be formed upon exposure to UV light. This geometric isomerism also contributes to differences in their biological activities.

Physicochemical Properties

The seemingly minor difference in the positions of the hydroxyl and methoxy groups leads to variations in the physicochemical properties of ferulic acid and isoferulic acid. A comprehensive comparison of their key properties is presented below.

| Property | Ferulic Acid | Isoferulic Acid | References |

| IUPAC Name | (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid | [1] |

| CAS Number | 1135-24-6 (trans) | 537-73-5 (trans) | |

| Molecular Formula | C₁₀H₁₀O₄ | C₁₀H₁₀O₄ | |

| Molecular Weight | 194.18 g/mol | 194.18 g/mol | |

| Melting Point | 174 °C | 228-230 °C | |

| Solubility | Sparingly soluble in water; soluble in ethanol, DMSO | Soluble in methanol (B129727), DMSO | [2] |

| pKa | ~4.5 (carboxylic acid), ~9.4 (phenol) | Not readily available | |

| LogP | 1.51 | Not readily available |

Experimental Protocols: Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the separation and quantification of ferulic acid and isoferulic acid isomers.

Isocratic HPLC Method for Separation of trans-Ferulic Acid and trans-Isoferulic Acid

This protocol is adapted from a method for the simultaneous determination of caffeic acid, ferulic acid, and isoferulic acid in rabbit plasma.

-

Instrumentation:

-

HPLC system with a UV detector

-

Autosampler

-

-

Chromatographic Conditions:

-

Column: ODS (C18) column (150 mm × 4.6 mm I.D., 5 µm particle size)

-

Mobile Phase: Acetonitrile : Glacial Acetic Acid : Water (15:0.5:85, v/v), pH adjusted to 4.5

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 321 nm

-

Injection Volume: 20 µL

-

Temperature: Ambient

-

-

Sample Preparation (from plasma):

-

To 100 µL of plasma, add an internal standard (e.g., p-hydroxybenzoic acid).

-

Add 200 µL of methanol to precipitate proteins.

-

Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

-

Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject into the HPLC system.

-

Differential Effects on Inflammatory Signaling Pathways

Recent research has begun to elucidate the distinct effects of ferulic acid and isoferulic acid on cellular signaling pathways, particularly those involved in inflammation.

Modulation of LPS-Induced Inflammatory Response

A comparative study on the effects of ferulic acid and isoferulic acid in a lipopolysaccharide (LPS)-induced inflammatory model in intestinal Caco-2 cells revealed their differential modulatory activities on the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

Both ferulic acid and isoferulic acid were found to inhibit the LPS-induced inflammatory cascade. They achieve this by suppressing the phosphorylation of key upstream kinases, p38 and ERK, which are components of the MAPK pathway. The inhibition of MAPK activation, in turn, leads to a downstream reduction in the activation and nuclear translocation of the transcription factor NF-κB. NF-κB is a master regulator of inflammatory gene expression, including inducible nitric oxide synthase (iNOS), which produces the pro-inflammatory mediator nitric oxide (NO).

Inhibition of Macrophage Inflammatory Protein-2 (MIP-2) Production

In another study, both ferulic acid and isoferulic acid were shown to inhibit the production of Macrophage Inflammatory Protein-2 (MIP-2), a chemokine involved in neutrophil recruitment during inflammation, in response to respiratory syncytial virus (RSV) infection in RAW264.7 macrophage cells.[3]

Conclusion

While ferulic acid and isoferulic acid share a common molecular backbone and exhibit similar biological activities, their distinct substitution patterns give rise to important differences in their physicochemical properties and their potency in modulating specific signaling pathways. This technical guide highlights the critical need for researchers and drug development professionals to consider these isomeric nuances. A thorough understanding of their individual characteristics is paramount for designing targeted therapeutic strategies and for the accurate interpretation of experimental results. Further comparative studies are warranted to fully elucidate the structure-activity relationships of these promising phenolic compounds and to unlock their full therapeutic potential.

References

Spectroscopic Profile of Isoferulic Acid: A Technical Guide

Introduction

Isoferulic acid, systematically known as (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid, is a phenolic compound of significant interest in pharmaceutical and nutraceutical research. As a potent antioxidant, its characterization is crucial for quality control, metabolic studies, and drug development. This technical guide provides a comprehensive overview of the spectroscopic data of isoferulic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and tabulated data are presented to aid researchers in its identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of isoferulic acid. Both ¹H and ¹³C NMR data are essential for unambiguous identification.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of isoferulic acid reveals characteristic signals for its aromatic, vinylic, and methoxy (B1213986) protons. The chemical shifts are influenced by the solvent used.

Table 1: ¹H NMR Chemical Shifts (δ) for Isoferulic Acid

| Proton Assignment | Chemical Shift (ppm) in DMSO-d₆ | Chemical Shift (ppm) in Water (pH 7.0) [1] |

|---|---|---|

| H-2' | 7.30 (d, J = 1.9 Hz) | 7.27 |

| H-5' | 7.49 (d, J = 8.4 Hz) | 7.15 |

| H-6' | 7.16 (dd, J = 8.4, 1.9 Hz) | 7.14 |

| H-2 (α-vinylic) | 6.46 (d, J = 15.9 Hz) | 6.34-6.37 |

| H-3 (β-vinylic) | 7.51 (d, J = 15.9 Hz) | 7.03-7.05 |

| 3'-OCH₃ | 3.79 (s) | 3.89 |

d: doublet, dd: doublet of doublets, s: singlet. Coupling constants (J) are given in Hertz (Hz).

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of isoferulic acid.

Table 2: ¹³C NMR Chemical Shifts (δ) for Isoferulic Acid (Solvent: DMSO-d₆) [1]

| Carbon Assignment | Chemical Shift (ppm) [1] |

|---|---|

| C-1 (Carboxyl) | 167.66 |

| C-2 (α-vinylic) | 114.09 |

| C-3 (β-vinylic) | 144.09 |

| C-1' | 127.09 |

| C-2' | 111.99 |

| C-3' | 149.81 |

| C-4' | 146.66 |

| C-5' | 116.24 |

| C-6' | 120.86 |

| 4'-OCH₃ | 55.58 |

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of isoferulic acid is as follows:

-

Sample Preparation:

-

For ¹H NMR, dissolve 2-5 mg of isoferulic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O).

-

For ¹³C NMR, a more concentrated sample of 15-20 mg is recommended.

-

The sample is placed in a clean, dry 5 mm NMR tube.

-

An internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for referencing.

-

-

Instrument Parameters:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

¹H NMR:

-

Number of scans: 16-64

-

Relaxation delay (d1): 1-5 seconds

-

-

¹³C NMR:

-

Proton decoupled

-

Number of scans: ≥ 1024

-

Relaxation delay (d1): 2 seconds

-

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is processed using appropriate software.

-

Processing steps include Fourier transformation, phase correction, baseline correction, and referencing the spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in isoferulic acid.

IR Spectroscopic Data

The IR spectrum of isoferulic acid shows characteristic absorption bands for its hydroxyl, carbonyl, and aromatic moieties.

Table 3: Characteristic IR Absorption Bands for Isoferulic Acid

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3406 | O-H stretching | Phenolic -OH |

| 1694, 1671 | C=O stretching | Carboxylic acid C=O |

| 1649 | C=C stretching | Alkene C=C |

| 1598-1615 | C=C stretching | Aromatic C=C |

| 949 | O-H out-of-plane bending | Carboxylic acid -OH |

| 862-860 | C-H out-of-plane bending | Aromatic C-H |

| 571 | C=O out-of-plane bending | Carboxylic acid C=O |

Data obtained from solid samples as KBr pellets.[2]

Experimental Protocol for FT-IR Spectroscopy

The following protocol is for obtaining an FT-IR spectrum of solid isoferulic acid:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly mix a small amount of isoferulic acid (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrument Parameters:

-

An FT-IR spectrometer is used for analysis.

-

A background spectrum of the empty sample compartment is collected.

-

The KBr pellet containing the sample is placed in the sample holder.

-

-

Data Acquisition:

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of isoferulic acid.

UV-Vis Spectroscopic Data

The UV-Vis spectrum of isoferulic acid exhibits absorption maxima corresponding to π → π* electronic transitions in the aromatic ring and the conjugated side chain.

Table 4: UV-Vis Absorption Maxima (λmax) for Isoferulic Acid

| Solvent | λmax (nm) |

|---|---|

| Methanol (B129727) | 243, 294, 322[3] |

| Acetonitrile/Water/Acetic Acid | 321[4][5] |

Experimental Protocol for UV-Vis Spectroscopy

A general protocol for UV-Vis analysis of isoferulic acid is as follows:

-

Sample Preparation:

-

Prepare a stock solution of isoferulic acid of known concentration in a suitable UV-transparent solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions from the stock solution to create standard solutions of varying concentrations.

-

-

Instrument Parameters:

-

A UV-Vis spectrophotometer is used.

-

The instrument is set to scan a wavelength range, typically from 200 to 400 nm.

-

-

Data Acquisition:

-

A blank solution (the solvent used for sample preparation) is used to zero the spectrophotometer.

-

The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax).

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of isoferulic acid.

Caption: General workflow for the spectroscopic analysis of isoferulic acid.

References

- 1. Isoferulic Acid | C10H10O4 | CID 736186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crystal Structure, Spectroscopic Characterization, Antioxidant and Cytotoxic Activity of New Mg(II) and Mn(II)/Na(I) Complexes of Isoferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jfda-online.com [jfda-online.com]

- 5. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Isoferulic Acid: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoferulic acid (IFA), a phenolic compound and an isomer of ferulic acid, has emerged as a molecule of significant interest in the scientific community due to its diverse and potent biological activities.[1][2] This technical guide provides a comprehensive review of the current literature on the biological effects of isoferulic acid, with a focus on its antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the intricate signaling pathways modulated by this promising natural compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Antioxidant Activities

Isoferulic acid demonstrates robust antioxidant properties through multiple mechanisms, including free radical scavenging and metal chelation.[3][4][5] Theoretical studies have elucidated that its antioxidant action against hydroperoxyl radicals in aqueous solutions occurs via hydrogen transfer (HT), radical adduct formation (RAF), and single electron transfer (SET) pathways.[3][4][5] Notably, at physiological pH, the RAF mechanism is kinetically favored.[3][4][5] Furthermore, isoferulic acid effectively chelates Fe²⁺ ions, which can inhibit the generation of hydroxyl radicals through the Fenton reaction.[3][4][5]

Quantitative Antioxidant Data

| Activity | Assay | IC50 (µg/mL) | Reference |

| Lipid Peroxidation Inhibition | Thiobarbituric acid reactive substances (TBARS) | 7.30 ± 0.57 | [6] |

| DPPH Radical Scavenging | 1,1-diphenyl-2-picrylhydrazyl assay | 4.58 ± 0.17 | [6] |

| ABTS Radical Scavenging | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) assay | 1.08 ± 0.01 | [6] |

| Ferric Ion (Fe³⁺) Reducing Power | Potassium ferricyanide (B76249) reduction assay | 8.84 ± 0.43 | [6] |

| Cupric Ion (Cu²⁺) Reducing Power | Cupric ion reducing antioxidant capacity (CUPRAC) | 7.69 ± 0.39 | [6] |

| Hydroxyl Radical Scavenging | Deoxyribose degradation assay | 1.57 ± 0.2 | [6] |

| Superoxide Anion Radical Scavenging | NBT reduction assay | 13.33 ± 0.49 | [6] |

Experimental Protocols: In Vitro Antioxidant Assays

DPPH Radical Scavenging Assay:

-

A solution of DPPH (1,1-diphenyl-2-picrylhydrazyl) in methanol (B129727) is prepared.

-

Various concentrations of isoferulic acid are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

-

The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample).

ABTS Radical Scavenging Assay:

-

The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with a strong oxidizing agent like potassium persulfate.

-

The ABTS•+ solution is then diluted with a buffer (e.g., phosphate-buffered saline) to a specific absorbance at a certain wavelength (e.g., 734 nm).

-

Different concentrations of isoferulic acid are added to the ABTS•+ solution.

-

After a short incubation period, the absorbance is measured.

-

The percentage of inhibition of the ABTS•+ radical is calculated.

Signaling Pathway: Antioxidant Mechanisms

References

- 1. researchgate.net [researchgate.net]

- 2. Ferulic acid: extraction, estimation, bioactivity and applications for human health and food - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Theoretical Insight into Antioxidant Mechanisms of Trans-Isoferulic Acid in Aqueous Medium at Different pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of antioxidant activity of isoferulic acid in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoferulic Acid: A Comprehensive Technical Guide for Researchers

An In-depth Whitepaper on Synonyms, Alternative Names, and Core Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of isoferulic acid, a phenolic compound of significant interest in pharmaceutical research. It covers its various synonyms and alternative names crucial for comprehensive literature searches, alongside a compilation of quantitative data on its biological activities. This document also outlines detailed experimental protocols for key assays and visualizes the underlying signaling pathways to facilitate further investigation and drug development efforts.

Synonyms and Alternative Names for Isoferulic Acid

For effective research, a thorough understanding of the various names and identifiers for isoferulic acid is essential. This compound is known by several synonyms, which can be found across different chemical databases and scientific publications.

Systematic and Common Names:

-

IUPAC Name: (2E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid[1]

-

Common Names: Isoferulic acid, Hesperetic acid, Hesperetinic acid[1][2][3]

-

Other Chemical Names:

Registry Numbers and Identifiers:

-

CAS Number: 537-73-5[1][4][6] (primary), 25522-33-2 (trans-isomer)[1][7]

-

PubChem CID: 736186[1]

-

ChEBI ID: CHEBI:27794[1]

-

EC Number: 208-676-0[1]

Quantitative Data on Biological Activities

Isoferulic acid has demonstrated a range of biological effects, including antidiabetic, antioxidant, and anti-inflammatory activities. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: Antidiabetic and Related Activities

| Activity | Assay/Model | Result (IC50 / EC50) | Reference |

| α1-Adrenergic Receptor Binding | Radioligand binding assay | IC50 = 1.4 µM | [1] |

| β-Endorphin Secretion | Isolated rat adrenal medulla | EC50 = 52.2 nM | [1] |

| Intestinal Maltase Inhibition | In vitro enzyme assay | IC50 = 760 µM (0.76 mM) | [1] |

| Intestinal Sucrase Inhibition | In vitro enzyme assay | IC50 = 450 µM (0.45 mM) | [1] |

| Anti-glycation (AGEs formation) | BSA/fructose system (5 mM IFA) | 71.4% inhibition | [9] |

| Anti-glycation (AGEs formation) | BSA/glucose system (5 mM IFA) | 73.0% inhibition | [9] |

| CML Formation Inhibition | BSA/fructose system (5 mM IFA) | 47.0% inhibition | [9] |

| Fructosamine Inhibition | BSA/fructose system (5 mM IFA) | 33.4% inhibition | [9] |

Table 2: Antioxidant Activity

| Assay | Result (IC50 in µg/mL) | Result (IC50 in µM) | Reference |

| DPPH Radical Scavenging | 4.58 ± 0.17 | ~23.6 µM | [1] |

| ABTS Radical Scavenging | 1.08 ± 0.01 | ~5.6 µM | [1] |

| Hydroxyl Radical Scavenging | 1.57 ± 0.2 | ~8.1 µM | [1] |

| Superoxide Anion Scavenging | 13.33 ± 0.49 | ~68.6 µM | [1] |

| Lipid Peroxidation Inhibition | 7.30 ± 0.57 | ~37.6 µM | [1] |

| Ferric Ion (Fe³⁺) Reducing Power | 8.84 ± 0.43 | - | [1] |

| Cupric Ion (Cu²⁺) Reducing Power | 7.69 ± 0.39 | - | [1] |

Note: µM values are calculated based on a molecular weight of 194.18 g/mol .

Table 3: Pharmacokinetic Parameters in Rats

| Administration Route | Dose | Cmax | Tmax | AUC(0-t) | Reference |

| Oral (Crude Cimicifuga foetida extract) | - | Higher than processed | < 30 min | Higher than processed | [10] |

| Oral (Processed Cimicifuga foetida extract) | - | Lower than crude | < 30 min | Lower than crude | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activities of isoferulic acid.

Glucose Uptake Assay in C2C12 Myotubes

This protocol is adapted from studies investigating the effect of isoferulic acid on glucose uptake in a skeletal muscle cell line.[11]

Objective: To measure the effect of isoferulic acid on glucose uptake in differentiated C2C12 muscle cells.

Materials:

-

C2C12 myoblasts

-

DMEM (high glucose) with 10% FBS and 1% penicillin-streptomycin

-

DMEM (high glucose) with 2% horse serum

-

Krebs-Ringer Phosphate (KRP) buffer

-

2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)

-

Isoferulic acid

-

Insulin (positive control)

-

Prazosin (B1663645) (α1-adrenergic receptor antagonist)

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Cell Culture and Differentiation:

-

Culture C2C12 myoblasts in DMEM with 10% FBS until they reach 80-90% confluency.

-

Induce differentiation by switching to DMEM with 2% horse serum for 4-6 days, replacing the medium every 48 hours.

-

-

Serum Starvation:

-

Wash the differentiated myotubes twice with warm PBS.

-

Incubate the cells in serum-free DMEM for 2-3 hours.

-

-

Treatment:

-

Wash the cells twice with KRP buffer.

-

Pre-incubate the cells with various concentrations of isoferulic acid (e.g., 0.1 nM to 1 mM) or controls (vehicle, insulin) in KRP buffer for 30 minutes at 37°C. For antagonist studies, pre-incubate with prazosin before adding isoferulic acid.

-

-

Glucose Uptake Measurement:

-

Add 2-NBDG to a final concentration of 50-100 µM to each well.

-

Incubate for 30-60 minutes at 37°C.

-

Terminate the uptake by washing the cells three times with ice-cold PBS.

-

-

Fluorescence Reading:

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from non-cell wells.

-

Express the results as a percentage of the control (vehicle-treated) cells.

-

NF-κB Reporter Assay in RAW 264.7 Macrophages

This protocol describes a method to assess the inhibitory effect of isoferulic acid on NF-κB activation using a luciferase reporter system.

Objective: To quantify the effect of isoferulic acid on lipopolysaccharide (LPS)-induced NF-κB transcriptional activity.

Materials:

-

RAW 264.7 cells stably transfected with an NF-κB luciferase reporter plasmid.

-

DMEM with 10% FBS and 1% penicillin-streptomycin.

-

Lipopolysaccharide (LPS).

-

Isoferulic acid.

-

96-well white, opaque plates.

-

Luciferase assay system (e.g., ONE-Step™ Luciferase Assay System).

-

Luminometer.

Procedure:

-

Cell Seeding:

-

Harvest and seed the NF-κB reporter RAW 264.7 cells into a 96-well white plate at a density of 30,000-50,000 cells per well in 90 µL of assay medium.

-

Incubate overnight at 37°C with 5% CO₂.

-

-

Compound Treatment:

-

Prepare serial dilutions of isoferulic acid in assay medium.

-

Add 10 µL of the isoferulic acid dilutions or vehicle control to the respective wells.

-

Pre-incubate for 1-2 hours at 37°C.

-

-

NF-κB Stimulation:

-

Prepare LPS in assay medium to a concentration that gives a robust luciferase signal (e.g., 100 ng/mL).

-

Add 10 µL of LPS to the stimulated wells. Add 10 µL of assay medium to the unstimulated control wells.

-

Incubate for 5-6 hours at 37°C with 5% CO₂.

-

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add 100 µL of the luciferase assay reagent to each well.

-

Incubate at room temperature for ~10-15 minutes with gentle rocking to ensure cell lysis.

-

-

Luminescence Measurement:

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence from cell-free wells.

-

Normalize the data to the LPS-stimulated control and express the results as a percentage of inhibition.

-

Antioxidant Capacity Assays (DPPH and ABTS)

These are common spectrophotometric methods to evaluate the free radical scavenging activity of a compound.

Objective: To determine the IC50 value of isoferulic acid for scavenging DPPH and ABTS radicals.

DPPH Assay Protocol:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM).

-

Prepare serial dilutions of isoferulic acid in methanol.

-

In a 96-well plate, add 100 µL of each isoferulic acid dilution to 100 µL of the DPPH solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at ~517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

ABTS Assay Protocol:

-

Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol (B145695) or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of isoferulic acid.

-

In a 96-well plate, add 10 µL of each isoferulic acid dilution to 190 µL of the diluted ABTS•+ solution.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The biological activities of isoferulic acid are mediated through its interaction with specific cellular signaling pathways.

Antidiabetic Effect: α1-Adrenergic Receptor Signaling

Isoferulic acid exerts its antihyperglycemic effects in part by activating α1-adrenergic receptors.[12] This leads to a cascade of events resulting in increased glucose uptake in peripheral tissues like skeletal muscle. The pathway involves the Gq/11 G-protein, which activates Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates Protein Kinase C (PKC), which is implicated in the translocation of glucose transporters (e.g., GLUT4) to the cell membrane, thereby enhancing glucose uptake.[11]

Caption: α1-Adrenergic receptor signaling pathway activated by isoferulic acid.

Antidiabetic Effect: β-Endorphin Secretion Pathway

Another mechanism for the glucose-lowering effect of isoferulic acid is through the enhanced secretion of β-endorphin from the adrenal medulla.[13] This is also initiated by the activation of α1-adrenergic receptors. The released β-endorphin then acts on μ-opioid receptors, which can lead to increased glucose utilization and/or reduced hepatic gluconeogenesis.

Caption: β-Endorphin mediated antihyperglycemic action of isoferulic acid.

Anti-inflammatory Effect: NF-κB Signaling Pathway

Isoferulic acid exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Isoferulic acid has been shown to interfere with this cascade, potentially by inhibiting the activation of the IKK complex.

Caption: Inhibition of the NF-κB signaling pathway by isoferulic acid.

References

- 1. Evaluation of antioxidant activity of isoferulic acid in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. The effects of ferulic acid on the pharmacokinetics of warfarin in rats after biliary drainage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. Comparative in vivo pharmacokinetics study of affeic acid, isoferulic acid and ferulic acid in crude and three different prepared Cimicifuga foetida L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic Comparison of Ferulic Acid in Normal and Blood Deficiency Rats after Oral Administration of Angelica sinensis, Ligusticum chuanxiong and Their Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Crystal Structure, Spectroscopic Characterization, Antioxidant and Cytotoxic Activity of New Mg(II) and Mn(II)/Na(I) Complexes of Isoferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mediation of beta-endorphin by isoferulic acid to lower plasma glucose in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Isoferulic Acid Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoferulic acid (3-hydroxy-4-methoxycinnamic acid), a phenolic acid and an isomer of the well-studied ferulic acid, has emerged as a compound of significant interest in pharmaceutical and nutraceutical research.[1][2] Possessing a range of bioactive properties, including antioxidant, anti-inflammatory, anticancer, and antiviral activities, isoferulic acid presents a promising scaffold for the development of novel therapeutic agents.[2][3] The advent of in silico methodologies has provided a powerful toolkit for accelerating the exploration of its therapeutic potential. By leveraging computational models, researchers can predict the bioactivity, pharmacokinetics, and potential toxicity of isoferulic acid, thereby guiding and streamlining experimental validation.

This technical guide provides an in-depth overview of the in silico prediction of isoferulic acid's bioactivity. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a blend of theoretical insights, quantitative data, detailed experimental protocols for validation, and visual representations of key molecular pathways and workflows.

In Silico Bioactivity Prediction: A Workflow

The in silico investigation of a natural product like isoferulic acid typically follows a structured workflow. This process begins with the identification of potential biological targets and progresses through various computational analyses to predict the compound's efficacy and drug-likeness.

Predicted Bioactivities and Molecular Targets

In silico studies, primarily through molecular docking, have identified several potential protein targets for isoferulic acid, shedding light on the molecular mechanisms underlying its observed bioactivities.

Antioxidant Activity

Isoferulic acid's antioxidant properties are attributed to its ability to scavenge free radicals.[2][4] Computational studies using Density Functional Theory (DFT) have elucidated the thermodynamics and kinetics of its radical scavenging mechanisms, including Hydrogen Atom Transfer (HAT), Radical Adduct Formation (RAF), and Single Electron Transfer (SET).[1]

Anti-inflammatory Activity

The anti-inflammatory effects of isoferulic acid are linked to its ability to modulate key inflammatory pathways. Molecular docking studies have suggested that isoferulic acid can interact with proteins such as Toll-like receptor 4 (TLR4) and inhibit the NF-κB signaling pathway .[5]

Anticancer Activity

In silico analyses have pointed towards the potential of isoferulic acid as an anticancer agent. It has been shown to inhibit the proliferation of pancreatic cancer cells and promote apoptosis by inhibiting the NF-κB signaling pathway.[5][6] Molecular docking studies have also explored its interaction with heat shock protein HSP90AA1 , a key target in cancer therapy.

Enzyme Inhibition

Isoferulic acid has been computationally and experimentally identified as an inhibitor of various enzymes. A notable example is its competitive inhibition of mushroom tyrosinase , an enzyme involved in melanin (B1238610) synthesis.[7]

Quantitative Bioactivity Data

The following tables summarize the quantitative data from in silico predictions and in vitro experimental validations of isoferulic acid's bioactivity.

Table 1: Antioxidant Activity of Isoferulic Acid

| Assay | IC50 (µg/mL) | Reference |

| DPPH Radical Scavenging | 4.58 ± 0.17 | [4][8] |

| ABTS Radical Scavenging | 1.08 ± 0.01 | [4][8] |

| Hydroxyl Radical Scavenging | 1.57 ± 0.2 | [4][8] |

| Superoxide Anion Radical Scavenging | 13.33 ± 0.49 | [4][8] |

| Lipid Peroxidation Inhibition | 7.30 ± 0.57 | [4][8] |

Table 2: Enzyme Inhibitory Activity of Isoferulic Acid

| Enzyme | Inhibition Type | IC50 (mM) | Ki (mM) | Reference |

| Mushroom Tyrosinase (Monophenolase) | Competitive | 0.13 | - | [7] |

| Mushroom Tyrosinase (Diphenolase) | Competitive | 0.39 | 0.11 | [7] |

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile

Table 3: Predicted ADMET Properties of Ferulic Acid (as an analogue for Isoferulic Acid)

| Property | Predicted Value | Unit | Interpretation | Reference |

| Absorption | ||||

| Water Solubility (logS) | -2.917 | log mol/L | Moderately soluble | [11] |

| Caco-2 Permeability (logPapp) | -0.047 | cm/s | Moderately permeable | [11] |

| Intestinal Absorption (Human) | 94.87 | % | High | [11] |

| Distribution | ||||

| VDss (human) | -1.132 | log L/kg | Low distribution | [11] |

| BBB Permeability (logBB) | -0.253 | log BB | Low | [11] |

| Metabolism | ||||

| CYP2D6 Substrate | No | - | Not a substrate | [11] |

| CYP3A4 Substrate | No | - | Not a substrate | [11] |

| Excretion | ||||

| Total Clearance | - | - | Data not available | |

| Toxicity | ||||

| AMES Toxicity | - | - | Data not available | |

| hERG I Inhibitor | - | - | Data not available | |

| Hepatotoxicity | - | - | Data not available | |

| Skin Sensitisation | - | - | Data not available |

Note: These values are for ferulic acid and should be interpreted with caution for isoferulic acid. Further in silico studies specifically on isoferulic acid are warranted.

Key Signaling Pathways

In silico and experimental studies suggest that isoferulic acid exerts its biological effects by modulating several key signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Isoferulic acid has been shown to inhibit this pathway, contributing to its anti-inflammatory and anticancer properties.[5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. Crystal Structure, Spectroscopic Characterization, Antioxidant and Cytotoxic Activity of New Mg(II) and Mn(II)/Na(I) Complexes of Isoferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanism of ferulic acid and its derivatives in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isoferulic Acid Inhibits Proliferation and Migration of Pancreatic Cancer Cells, and Promotes the Apoptosis of Pancreatic Cancer Cells in a Mitochondria-Dependent Manner Through Inhibiting NF-κB Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ferulic acid: extraction, estimation, bioactivity and applications for human health and food - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of antioxidant activity of isoferulic acid in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular interaction analysis of ferulic acid (4-hydroxy-3-methoxycinnamic acid) as main bioactive compound from palm oil waste against MCF-7 receptors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]

Isoferulic Acid: A Historical and Technical Overview for Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoferulic acid (3-hydroxy-4-methoxycinnamic acid), a phenolic compound and an isomer of the well-studied ferulic acid, has emerged as a molecule of significant interest in pharmaceutical research. Though its initial discovery is not as clearly documented as its isomer, historical research context points to its long-standing recognition as a natural product, particularly within the study of plant biochemistry and traditional medicine.[1][2][3] Initially identified as a component of various plants, including those from the Cimicifuga genus, its alternative name, hesperetic acid, also appears in older literature. This guide provides a comprehensive overview of the historical context, key experimental data, and methodologies related to isoferulic acid, with a focus on its potential applications in drug development.

Historical Research Context

Early research likely focused on its isolation and structural elucidation from various plant sources. Modern research has since shifted towards characterizing its diverse biological activities, including antioxidant, anti-inflammatory, antidiabetic, and anticancer properties.[2][11]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the biological activities of isoferulic acid, providing a valuable resource for comparative analysis.

Table 1: Antioxidant Activity of Isoferulic Acid

| Assay | IC50 (µg/mL) | Reference |

| Lipid Peroxidation | 7.30 ± 0.57 | [11] |

| DPPH Radical Scavenging | 4.58 ± 0.17 | [11] |

| ABTS Radical Scavenging | 1.08 ± 0.01 | [11] |

| Reducing Power (Fe³⁺) | 8.84 ± 0.43 | [11] |

| Reducing Power (Cu²⁺) | 7.69 ± 0.39 | [11] |

| Hydroxyl Radical Scavenging | 1.57 ± 0.20 | [11] |

| Superoxide Anion Radical Scavenging | 13.33 ± 0.49 | [11] |

Table 2: Enzyme Inhibitory and Receptor Binding Activity of Isoferulic Acid

| Target | Activity | Value | Reference |

| α1-Adrenergic Receptor | Binding Affinity (IC₅₀) | 1.4 µM | [8] |

| β-endorphin Secretion | EC₅₀ | 52.2 nM | [8] |

| Intestinal Maltase | Inhibition (IC₅₀) | 760 µM | [8] |

| Intestinal Sucrase | Inhibition (IC₅₀) | 450 µM | [8] |

Table 3: In Vitro Cellular Effects of Isoferulic Acid

| Cell Line | Effect | Concentration | Reference |

| Pancreatic Cancer Cells | Inhibition of Proliferation and Migration | 6.25, 12.5, 25 µM | |

| MPC5 Podocytes | Protection against Oxidative Stress | 10, 25, 50 µM | [2][3] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a foundation for the replication and extension of these studies.

Synthesis of Isoferulic Acid Derivatives

The synthesis of dihydroxylated derivatives of isoferulic acid has been reported via Sharpless dihydroxylation. This method provides a route to novel compounds with potentially altered biological activities.

Protocol for Dihydroxylation of Isoferulic Acid:

-

Starting Material: Trans-isoferulic acid.

-

Catalyst: Potassium osmate.

-

Co-oxidant: N-methylmorpholine-N-oxide (NMO).

-

Reaction: The reaction is carried out to produce 2,3-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-propionic acid.

-

Characterization: The structure of the synthesized compound is elucidated using Infrared (IR) spectroscopy, and Proton and Carbon Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy.

In Vitro Antioxidant Activity Assays

A systematic evaluation of the in vitro antioxidant activity of isoferulic acid has been performed using various established assays.

DPPH (1,1-diphenyl-2-picrylhydrazyl radical) Scavenging Assay Protocol:

-

Prepare a stock solution of isoferulic acid in a suitable solvent (e.g., methanol).

-

Prepare a fresh solution of DPPH in the same solvent.

-

In a microplate, add various concentrations of the isoferulic acid solution.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

ABTS (3-ethylbenzthiazoline-6-sulfonic acid diammonium salt) Radical Scavenging Assay Protocol:

-

Prepare ABTS radical cation (ABTS•+) by reacting ABTS solution with a strong oxidizing agent (e.g., potassium persulfate) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

-

Add various concentrations of the isoferulic acid solution to the diluted ABTS•+ solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.

Cell Viability and Apoptosis Assays

The effect of isoferulic acid on cancer cell proliferation and apoptosis is a key area of investigation.

CCK-8 (Cell Counting Kit-8) Assay for Cell Viability Protocol:

-

Seed pancreatic cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of isoferulic acid (e.g., 6.25, 12.5, 25 µM) for a specified duration (e.g., 24, 48, or 72 hours).

-

Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated) cells.

Annexin V-FITC/Propidium Iodide (PI) Double Staining for Apoptosis Protocol:

-

Treat pancreatic cancer cells with isoferulic acid as described above.

-

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Molecular Mechanisms

Isoferulic acid exerts its biological effects through the modulation of various signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways involved.

Inhibition of the NF-κB Signaling Pathway

Isoferulic acid has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. It achieves this by preventing the nuclear translocation of the p65 subunit.

Caption: Isoferulic acid inhibits the nuclear translocation of the p65 subunit of NF-κB.

Activation of α1-Adrenergic Receptor Signaling for Glucose Uptake

Isoferulic acid can activate α1-adrenergic receptors, leading to a cascade of events that enhances glucose uptake in muscle cells.

Caption: Isoferulic acid activates α1-adrenergic receptors, promoting glucose uptake.

Experimental Workflow for Isolation and Characterization

The following diagram outlines a general workflow for the isolation and characterization of isoferulic acid from a plant source.

Caption: General workflow for the isolation and analysis of isoferulic acid.

Conclusion and Future Directions